3-(4-Methoxyphenyl)-4-phenyl-1,2-oxazole
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Overview
Description
3-(4-methoxyphenyl)-4-phenylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydroxamic acid with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or methoxyphenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-4-phenylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-phenylisoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl-1H-indole
- 4-methoxyphenyl-1H-imidazole
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
Uniqueness
3-(4-methoxyphenyl)-4-phenylisoxazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
62921-44-2 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-13(8-10-14)16-15(11-19-17-16)12-5-3-2-4-6-12/h2-11H,1H3 |
InChI Key |
HVILARFXQFKZGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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